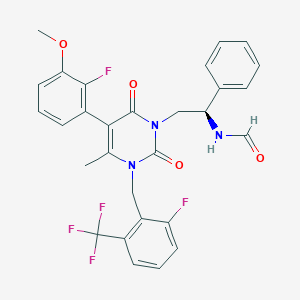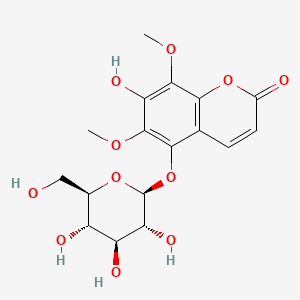
7-Hydroxyisofraxidin 5-beta-D-Glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxyisofraxidin 5-beta-D-Glucoside is a chemical compound with the molecular formula C17H20O11 and a molecular weight of 400.334. It is an isomer of 5-Hydroxyisofraxidin 7-beta-D-Glucoside and an analog of Isofraxidin 7-O-beta-D-Glucoside. This compound is a derivative of Isofraxidin and is found in the aerial parts of Artemisia selengensis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a glycosyl donor, such as a glycosyl bromide or glycosyl trichloroacetimidate, in the presence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the aerial parts of Artemisia selengensis, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved using the synthetic routes mentioned above, with optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
7-Hydroxyisofraxidin 5-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
7-Hydroxyisofraxidin 5-beta-D-Glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including interleukin 6 (IL-6) inhibitory activity, which may have implications in treating inflammatory diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the activity of interleukin 6 (IL-6), a pro-inflammatory cytokine, by binding to its receptor and preventing the activation of downstream signaling pathways. This inhibition can reduce inflammation and oxidative stress, contributing to its potential therapeutic effects.
類似化合物との比較
7-Hydroxyisofraxidin 5-beta-D-Glucoside is similar to other compounds such as:
5-Hydroxyisofraxidin 7-beta-D-Glucoside: An isomer with similar biological activities.
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar chemical structure and biological properties.
Isofraxidin: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to its analogs and isomers.
特性
分子式 |
C17H20O11 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |
InChIキー |
KPPFMXIPEMWGSO-AHKYOXQYSA-N |
異性体SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
正規SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


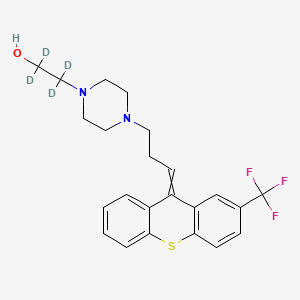
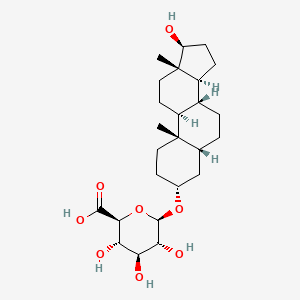
![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
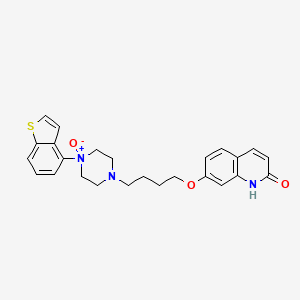
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
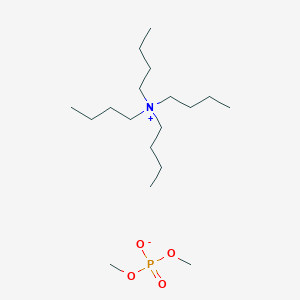
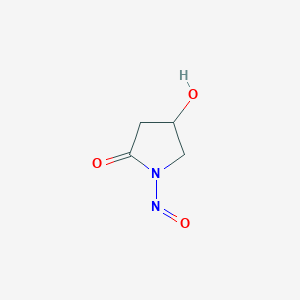
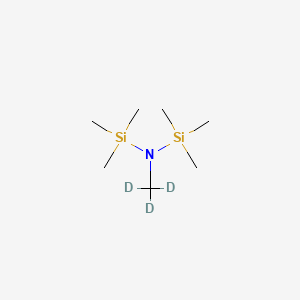
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
